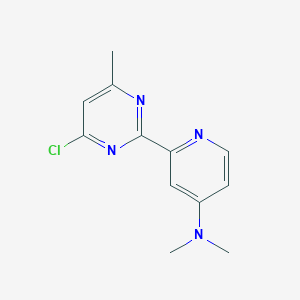
2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine is a heterocyclic compound that features both pyrimidine and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with N,N-dimethyl-4-aminopyridine. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures, often around 30°C, for an extended period, typically 18 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions could use reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield a corresponding aminopyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions are subject to ongoing research and are not fully elucidated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine
- Benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine
- 6-chloro-N-methylpyrimidin-4-amine
Uniqueness
2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine is unique due to the presence of both pyrimidine and pyridine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13ClN4 |
|---|---|
Molekulargewicht |
248.71 g/mol |
IUPAC-Name |
2-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C12H13ClN4/c1-8-6-11(13)16-12(15-8)10-7-9(17(2)3)4-5-14-10/h4-7H,1-3H3 |
InChI-Schlüssel |
STOOMGWMXBLDLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=NC=CC(=C2)N(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















